

Application Notes and Protocols for In Vivo Evaluation of RS102895 Hydrochloride

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Compound of Interest

Compound Name: RS102895 hydrochloride

Cat. No.: B1662833

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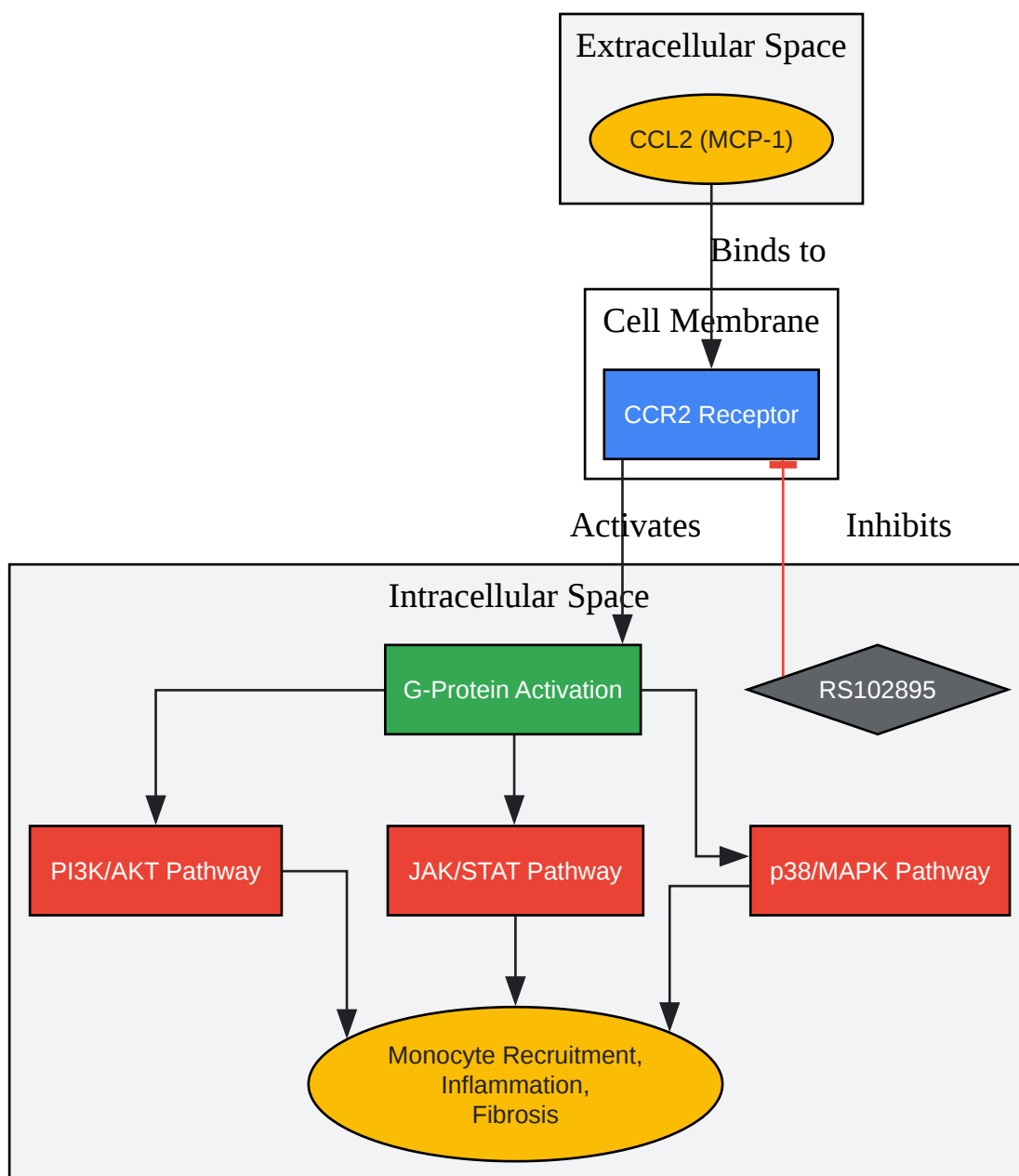
For Researchers, Scientists, and Drug Development Professionals

Introduction

RS102895 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key receptor involved in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] The CCL2/CCR2 signaling axis plays a crucial role in the pathogenesis of various inflammatory and fibrotic diseases, making RS102895 a valuable tool for in vivo research in these areas.[3] These application notes provide detailed protocols for in vivo experiments using **RS102895 hydrochloride** in various animal models, based on established scientific literature.

Mechanism of Action: The CCL2/CCR2 Signaling Pathway

RS102895 exerts its effects by inhibiting the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), to the CCR2 receptor.[1] This interaction is critical for the migration of monocytes from the bone marrow to tissues during inflammatory responses. By blocking this pathway, RS102895 effectively reduces the infiltration of inflammatory cells, thereby ameliorating disease progression in various models. The binding of CCL2 to CCR2, a G protein-coupled receptor, activates several downstream signaling pathways, including PI3K/Akt, JAK/STAT, and p38/MAPK, which regulate cell survival, proliferation, and migration.



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Caption: The CCL2/CCR2 signaling pathway and the inhibitory action of RS102895.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies using **RS102895 hydrochloride**.

Table 1: Pharmacokinetics of RS102895

Animal Model	Administration Route	Dose (mg/kg)	Half-life (approx.)	Effective Plasma Concentration
Mouse	Intraperitoneal (i.p.)	5	1 hour[4][5]	≥ 20 ng/mL[4][5][6]

Table 2: In Vivo Efficacy of RS102895 in a Mouse Vaccine Enhancement Model

Treatment Group	Dosing Regimen	Outcome Measure	Result
Vaccine + RS102895	5 mg/kg i.p. every 6 hours for 24 hours[4][7]	Inflammatory Monocyte Recruitment to Draining Lymph Nodes	Significantly blocked[4][5]
Vaccine + RS102895	5 mg/kg i.p. every 6 hours for 24 hours[4][7]	Anti-HA1 IgG Production	Enhanced by an order of magnitude[4]
Vaccine + RS102895	5 mg/kg i.p. every 6 hours for 24 hours[4][7]	IFN γ Response to HA1 Rechallenge	Significantly greater[4]

Table 3: In Vivo Efficacy of RS102895 in a Mouse Model of Diabetic Nephropathy

Animal Model	Treatment	Duration	Outcome Measure	Result
db/db mice	RS102895 (2 mg/kg/day in chow)[8]	9 weeks[8]	Urinary Albumin Excretion	Significantly attenuated[8]
db/db mice	RS102895 (2 mg/kg/day in chow)[8]	9 weeks[8]	Mesangial Expansion	Significantly improved[8]
db/db mice	RS102895 (2 mg/kg/day in chow)[8]	9 weeks[8]	Glomerular Basement Membrane Thickening	Significantly improved[8]
db/db mice	RS102895 (2 mg/kg/day in chow)[8]	9 weeks[8]	Renal VEGF mRNA Expression	Markedly attenuated[8]

Experimental Protocols

Protocol 1: Enhancing Vaccine Immunity in Mice

This protocol is designed to evaluate the adjuvant-like effects of RS102895 by blocking the recruitment of immunosuppressive inflammatory monocytes to vaccine-draining lymph nodes. [4][5][7]

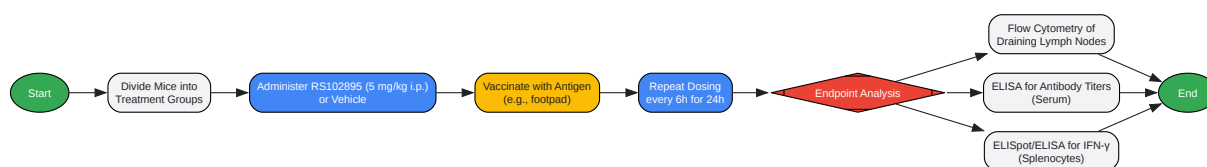
Materials:

- **RS102895 hydrochloride**
- 8-12 week old C57BL/6 mice[7]
- Vaccine (e.g., Influenza antigen HA1 with an adjuvant)[7]
- Vehicle (e.g., sterile saline or as recommended for solubilizing RS102895)
- Flow cytometry antibodies (e.g., Anti-CD11b, Anti-Ly6C)[7]

- ELISA kit for detecting antigen-specific antibodies[7]

Procedure:

- Animal Groups: Divide mice into at least two groups: Vaccine + Vehicle and Vaccine + RS102895.
- Dosing Regimen:
 - Due to the short half-life of RS102895, a multi-dose regimen is required.[4][5]
 - Administer 5 mg/kg of RS102895 via intraperitoneal (i.p.) injection immediately prior to vaccination.[4][7]
 - Administer subsequent doses every 6 hours for a total of 24 hours to maintain a plasma concentration of at least 20 ng/mL.[4][5][7]
- Vaccination: Administer the vaccine (e.g., in the rear footpad) immediately after the first dose of RS102895 or vehicle.[4][7] A booster vaccination may be given 10 days later.[7]
- Endpoint Analysis:
 - Cellular Infiltration: At 12 or 24 hours post-vaccination, collect vaccine-draining lymph nodes.[4] Prepare single-cell suspensions and quantify inflammatory monocytes (e.g., CD11b+Ly6Chigh) by flow cytometry.[7]
 - Humoral Immune Response: Collect serum 12 days after the final immunization and measure antigen-specific antibody titers by ELISA.[7]
 - Cellular Immune Response: Harvest spleens and re-stimulate splenocytes in vitro with the antigen for 72 hours. Measure IFN- γ production in the supernatant by ELISA or ELISpot.[7]



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Caption: Experimental workflow for evaluating RS102895 in a mouse vaccine enhancement model.

Protocol 2: Ameliorating Diabetic Nephropathy in db/db Mice

This protocol is designed to assess the therapeutic effects of RS102895 on the progression of diabetic nephropathy in a type 2 diabetes mouse model.[8]

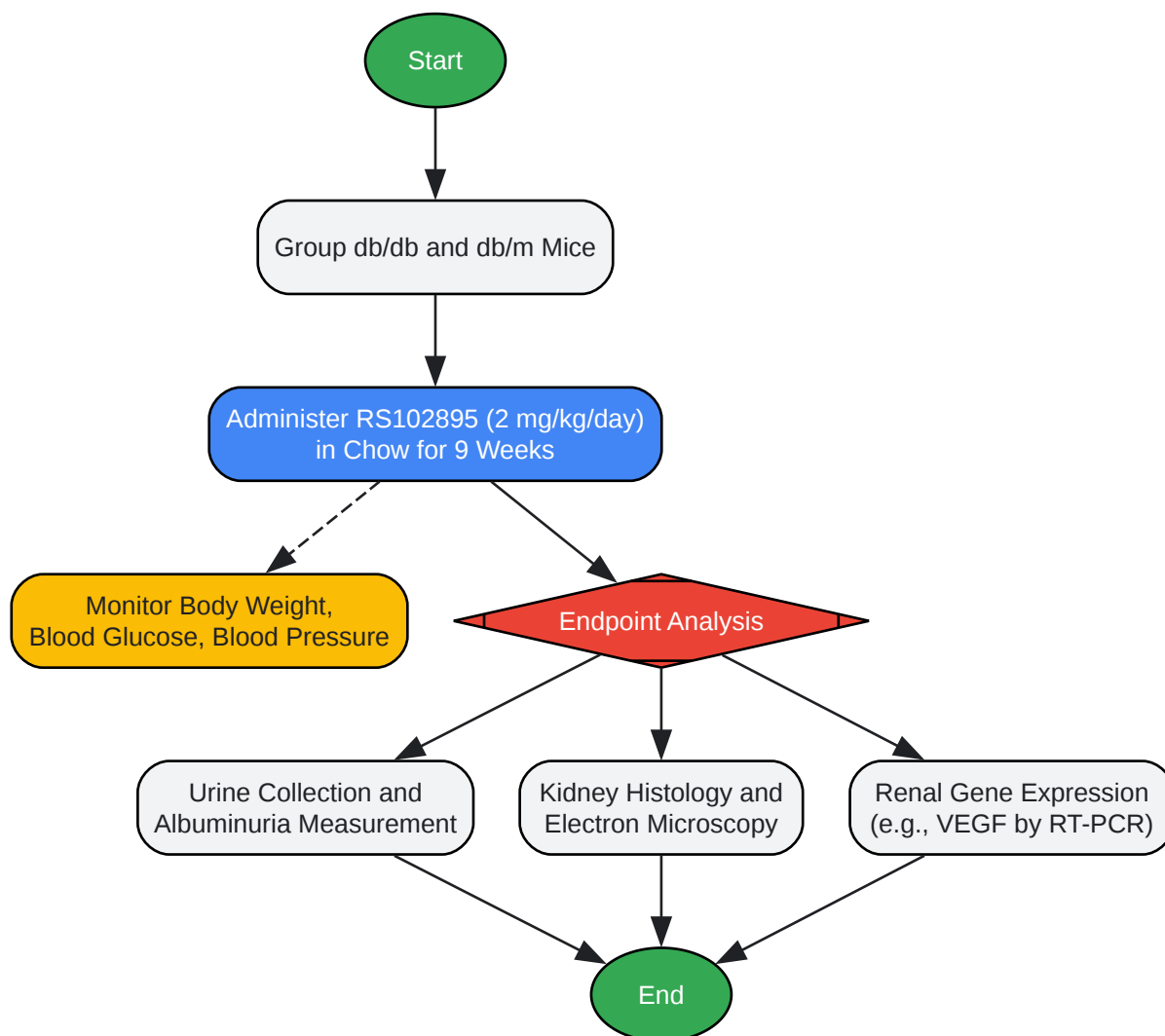
Materials:

- **RS102895 hydrochloride**
- 6-week-old male db/db mice (model of type 2 diabetes) and non-diabetic db/m littermates as controls[8]
- Standard chow and chow mixed with RS102895
- Metabolic cages for urine collection
- Equipment for blood glucose monitoring, blood pressure measurement, and kidney tissue analysis (e.g., histology, electron microscopy, RT-PCR)

Procedure:

- **Animal Groups:** Divide the mice into four groups:

- Non-diabetic (db/m) on normal chow
- Non-diabetic (db/m) on RS102895-mixed chow
- Diabetic (db/db) on normal chow
- Diabetic (db/db) on RS102895-mixed chow
- Treatment:
 - Prepare chow mixed with RS102895 to achieve a daily dose of 2 mg/kg.[8]
 - Feed the mice their respective diets for 9 weeks.[8]
- Monitoring:
 - Monitor body weight and blood glucose regularly.
 - Measure blood pressure at specified intervals.
- Endpoint Analysis (at the end of the 9-week treatment period):
 - Albuminuria: Place mice in metabolic cages to collect 24-hour urine samples. Measure urinary albumin and creatinine levels to determine the albumin-to-creatinine ratio.[8]
 - Renal Histology: Euthanize the mice and perfuse the kidneys. Process kidney tissue for histological analysis (e.g., PAS staining for mesangial expansion) and electron microscopy to assess glomerular basement membrane thickness.[8]
 - Gene Expression: Extract RNA from kidney tissue to analyze the expression of relevant genes, such as VEGF, by real-time quantitative RT-PCR.[8]
 - Protein Analysis: Perform western blotting or immunohistochemistry to assess protein levels of interest in kidney tissue.



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Caption: Experimental workflow for evaluating RS102895 in a mouse model of diabetic nephropathy.

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